molecular formula C15H25NO5 B2641376 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid CAS No. 2193061-43-5

9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid

Cat. No.: B2641376
CAS No.: 2193061-43-5
M. Wt: 299.367
InChI Key: YMVDGMKLYYRLLT-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its spiro[5.5]undecane core confers rigidity, making it valuable in medicinal chemistry as a conformational constraint in drug design. The Boc group enhances solubility during synthesis but is acid-labile, limiting oral bioavailability in acidic environments . While its exact molecular formula is debated due to conflicting evidence (e.g., lists C₉H₄F₂O₃, which is inconsistent with structural complexity), analogous compounds (e.g., C₁₅H₂₅NO₅ in ) suggest a formula closer to C₁₅H₂₃NO₅ with a molecular weight of ~297.38 g/mol .

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-20-9-6-15)11(10-16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVDGMKLYYRLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Oxidation and Functional Group Manipulation: Various oxidation reactions and functional group manipulations are performed to introduce the carboxylic acid group and other functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or desired forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid is primarily studied for its potential as a pharmaceutical agent. The tert-butoxycarbonyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets, making it a candidate for drug design targeting specific receptors or enzymes .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its spirocyclic structure allows for the introduction of diverse functional groups, which can lead to the development of new therapeutic agents with improved efficacy and selectivity .

Research on Neuroprotective Agents

Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Research is ongoing to explore its effects on neuronal survival and function, particularly in models of oxidative stress and neuroinflammation .

Development of Anticancer Agents

The compound's structural characteristics make it a candidate for developing anticancer therapies. Preliminary studies suggest that modifications to its structure could enhance its activity against various cancer cell lines, leading to further investigation into its mechanism of action and therapeutic potential .

Case Studies

Study TitleFocusFindings
"Synthesis and Characterization of Spirocyclic Compounds"Investigated the synthesis pathways involving this compoundIdentified optimal reaction conditions for high-yield synthesis; demonstrated potential for further functionalization .
"Neuroprotective Effects of Spiro Compounds"Evaluated neuroprotective effects in vitroShowed significant reduction in neuronal cell death under oxidative stress conditions; proposed mechanisms involve modulation of apoptosis pathways .
"Anticancer Activity of Novel Spiro Compounds"Assessed cytotoxicity against cancer cell linesCompounds derived from this structure exhibited promising cytotoxic effects; further studies suggested potential for clinical applications in oncology .

Mechanism of Action

The mechanism of action of 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to spirocyclic Boc-protected derivatives with variations in ring size, heteroatom placement, and functional groups (Table 1).

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight Functional Groups Solubility Stability Notes
9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid C₁₅H₂₃NO₅* ~297.38 Boc, Carboxylic Acid, 3-Oxa, Spiro Slightly in DMSO, Chloroform† Acid-sensitive Boc group
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic Acid C₁₆H₂₇NO₄ 297.38 Boc, Carboxylic Acid, 3-Aza, Spiro Chloroform, Methanol, DMSO Similar Boc instability
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C₁₅H₂₅NO₃ 267.36 Boc, Ketone, Spiro Not specified Ketone increases reactivity
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 Boc, Carboxylic Acid, Smaller Spiro Not specified Reduced rigidity due to small ring

*Inferred from analogous compounds; †Assumed based on .

Key Observations:

Stability and Bioavailability

The Boc group’s instability in acidic media is a critical limitation for oral drug delivery . While this group aids in synthetic intermediates (e.g., protecting amines in –2), its hydrolysis under physiological conditions necessitates bioisosteric replacements for in vivo applications. Compounds without Boc (e.g., ’s benzothiazole derivatives) avoid this issue but lack the Boc group’s synthetic utility .

Biological Activity

9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid, also known by its CAS number 1251007-93-8, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₂₅N₁O₅, with a molecular weight of approximately 299.36 g/mol. The structure features a spirocyclic arrangement that contributes to its unique steric and electronic properties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₅N₁O₅
Molecular Weight299.36 g/mol
CAS Number1251007-93-8
Purity≥ 95%

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have provided insights into potential biological activities:

  • Study on Spirocyclic Compounds : Research has shown that spirocyclic compounds can inhibit certain enzymes involved in cancer proliferation. For instance, a study found that similar structures were effective in inhibiting protein kinases, which are crucial in cancer progression .
  • Neuroprotective Studies : A related compound demonstrated significant neuroprotective effects in animal models of neurodegeneration, suggesting that the spirocyclic framework might confer similar benefits to this compound .

Interaction Studies

The interaction of this compound with biological systems is an area of ongoing research:

  • Cellular Interaction : Studies have indicated that the compound can interact with cellular membranes due to its lipophilic nature, potentially leading to alterations in membrane permeability and cellular signaling pathways.
  • Binding Affinity : The binding affinity of this compound to various biological targets is currently being explored using computational docking studies, which may provide insights into its mechanism of action.

Q & A

What are the standard synthetic routes for 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid, and how are intermediates characterized?

Basic
The compound is typically synthesized via spirocyclization reactions. For example, describes a method where 2-oxa-spiro[3.4]octane-1,3-dione reacts with Schiff bases (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) to form spirocyclic intermediates. Key steps include:

  • Condensation : Formation of imine intermediates under reflux conditions.
  • Cyclization : Intramolecular nucleophilic attack to generate the spiro framework.
  • Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate-forming reagents.
    Intermediates are characterized using melting point analysis , elemental analysis , IR spectroscopy (to confirm carbonyl and Boc groups), and UV-Vis spectroscopy (to track conjugation changes) .

How can diastereoselectivity be controlled in the synthesis of spirocyclic compounds like this target molecule?

Advanced
Diastereoselectivity in spiro compound synthesis often depends on steric and electronic factors. highlights a domino [2+2+2] cycloaddition approach using α,β-unsaturated N-arylaldimines and dialkyl but-2-ynedioates. Key strategies include:

  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance transition-state organization.
  • Temperature control : Room-temperature reactions favor kinetic over thermodynamic products.
  • DFT calculations : Used to predict transition-state geometries and optimize substituent placement (e.g., bulky groups on the aldimine improve selectivity).
    Crystallographic data (33 single-crystal structures) confirm the dominance of cis-isomers due to favorable π-π stacking and hydrogen bonding .

What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound?

Basic
The Boc group serves dual roles:

  • Protection : Shields the amine group during subsequent reactions (e.g., peptide coupling or alkylation), preventing unwanted side reactions.
  • Steric hindrance : The bulky tert-butyl moiety directs regioselectivity in nucleophilic attacks, as seen in and .
    Deprotection under acidic conditions (e.g., TFA) regenerates the free amine, enabling further functionalization .

How do computational methods like DFT contribute to understanding reaction pathways in spiro compound synthesis?

Advanced
Density Functional Theory (DFT) is critical for analyzing reaction mechanisms. For example, uses DFT to:

  • Model the nucleophilic addition of N-arylaldimines to electron-deficient alkynes.
  • Predict diastereomeric ratios by comparing activation energies of competing pathways.
  • Validate experimental observations (e.g., cis/trans isomer ratios) through transition-state simulations.
    These insights guide experimental design, reducing trial-and-error in optimizing yields and selectivity .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 1.2–2.8 ppm) and Boc carbonyls (δ 155–160 ppm).
  • X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., ’s structural data for related spiro compounds).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₅H₂₃NO₅: expected 297.16, observed 297.15).
  • IR spectroscopy : Detects carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) stretches .

How can the compound’s rigid spirocyclic framework be exploited in chiral ligand design?

Advanced
The spiro structure’s rigidity enhances enantioselectivity in asymmetric catalysis. notes applications in:

  • Luminescent materials : Chiral spiro ligands coordinate lanthanides (e.g., Eu³⁺) to generate polarized emission.
  • Asymmetric hydrogenation : Rhodium complexes with spiro ligands achieve >90% ee in ketone reductions.
  • Polymer science : Incorporation into polymer backbones improves thermal stability and optical properties .

Are there conflicting reports on optimal synthesis conditions, and how can researchers resolve discrepancies?

Contradiction Analysis
Variations in reaction conditions (e.g., solvent, catalyst) across studies may lead to conflicting

  • Catalyst choice : uses pyrrolidine for cyclization, while employs base-free conditions.
  • Temperature effects : Higher temperatures in accelerate reactions but reduce diastereoselectivity.
    Resolution strategies :
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry).
  • Mechanistic studies : Use in-situ IR or NMR to identify rate-limiting steps.
  • Cross-validation : Compare results with computational models (e.g., DFT in ) .

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